

# What are the chemical properties of Boc-4-nitro-D-phenylalanine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-4-nitro-D-phenylalanine*

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## An In-depth Technical Guide to Boc-4-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

**Boc-4-nitro-D-phenylalanine** is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.

## Physicochemical and Spectroscopic Properties

**Boc-4-nitro-D-phenylalanine** is typically a white to off-white crystalline powder.<sup>[1]</sup> Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
IUPAC Name	(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid	<a href="#">[2]</a>
Synonyms	Boc-D-Phe(4-NO <sub>2</sub> )-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	61280-75-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	310.3 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Melting Point	107-120 °C	<a href="#">[1]</a>
Purity	≥ 99% (by HPLC)	<a href="#">[1]</a>
Optical Rotation	$[\alpha]D^{20} = -8 \pm 1.5^\circ$ (c=1% in MeOH) $[\alpha]D^{20} = +32 \pm 2^\circ$ (c=1 in DMF)	<a href="#">[1]</a>
Storage Conditions	0-8 °C, Keep refrigerated	<a href="#">[1]</a> <a href="#">[3]</a>

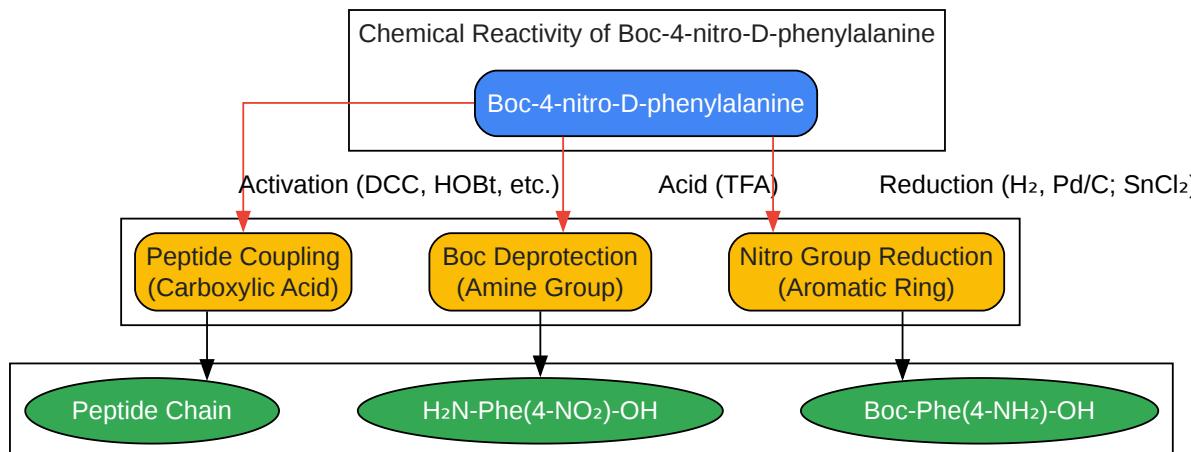
## Chemical Reactivity and Stability

The chemical behavior of **Boc-4-nitro-D-phenylalanine** is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.

**Stability:** The compound is stable under recommended storage conditions (0-8 °C).[\[1\]](#) Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[\[4\]](#) Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[\[4\]](#)

**Reactivity:** The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers

a versatile handle for further chemical modifications.[1][5]



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Key reactive sites and potential transformations.

- **Boc Group Deprotection:** The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the  $\alpha$ -amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]
- **Nitro Group Reduction:** The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group (-NH<sub>2</sub>) under various conditions, such as catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl<sub>2</sub>).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties. [1][10]
- **Carboxylic Acid Activation:** The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide

(DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **Boc-4-nitro-D-phenylalanine** and its application in peptide synthesis.

This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[6]

### Materials:

- 4-nitro-D-phenylalanine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dioxane (or THF)
- Water (deionized)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO<sub>4</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

- **Boc Protection:** Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted  $\text{Boc}_2\text{O}$ .
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or  $\text{KHSO}_4$  solution. The product will precipitate as a white or off-white solid.
- **Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Drying and Evaporation:** Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Boc-4-nitro-D-phenylalanine**.

**Purpose:** To determine the purity of **Boc-4-nitro-D-phenylalanine**.

**Conditions:**

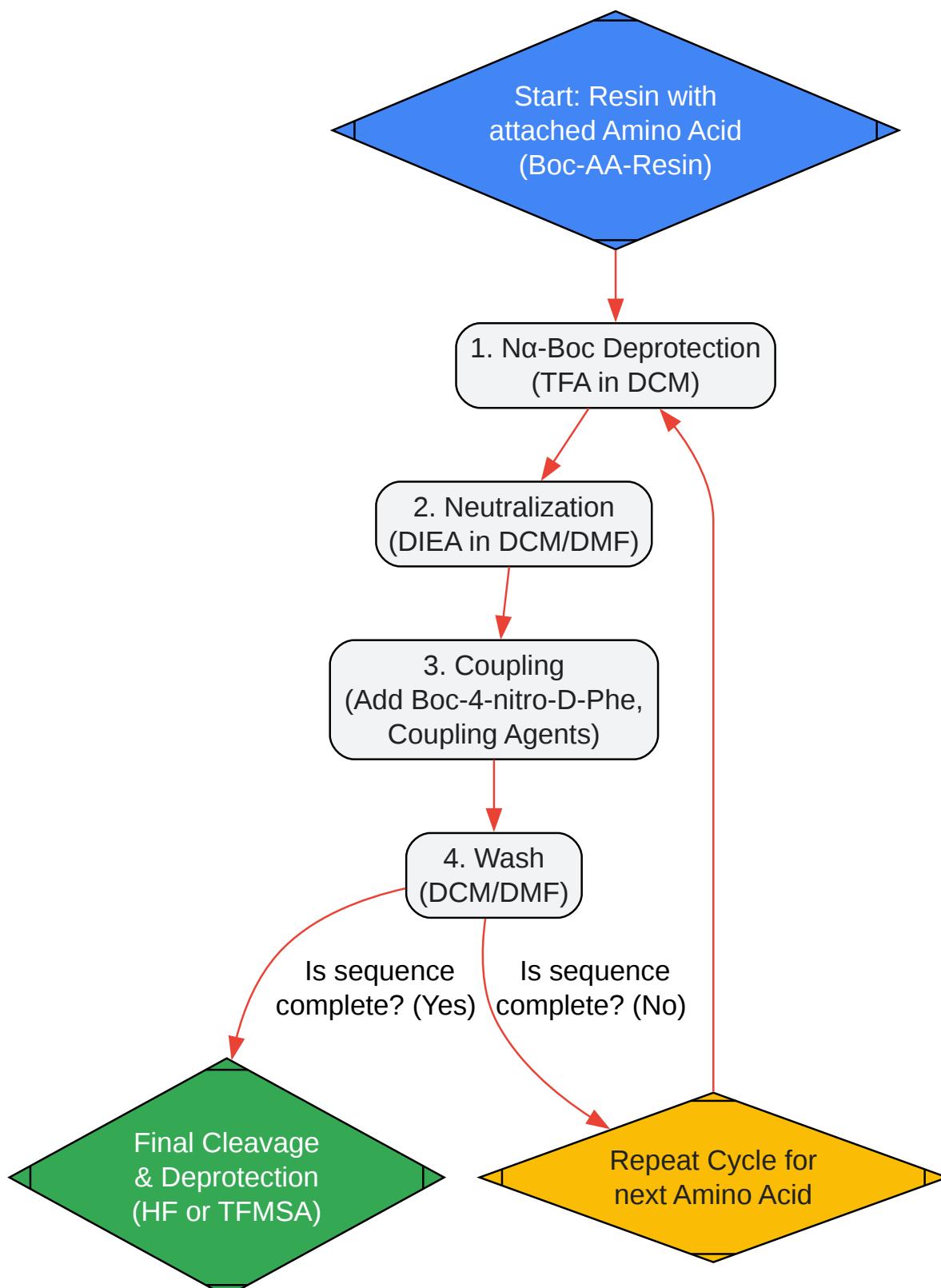
- **Column:** C18, 4.6 x 250 mm, 5  $\mu\text{m}$  particle size
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water
- **Mobile Phase B:** 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- **Gradient:** 10% to 90% B over 20 minutes
- **Flow Rate:** 1.0 mL/min

- Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)
- Injection Volume: 10  $\mu$ L
- Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

## Applications in Peptide Synthesis and Drug Development

**Boc-4-nitro-D-phenylalanine** is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.

The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.[\[7\]](#)[\[14\]](#)

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Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

### Experimental Protocol for a Single SPPS Cycle:

- Resin Swelling: The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).[7]
- Deprotection: The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.[7][15]
- Washing: The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.[7]
- Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.[14][16] This step is crucial for the subsequent coupling reaction.
- Coupling: The next amino acid, in this case, **Boc-4-nitro-D-phenylalanine** (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]
- Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[17]
- Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]
- Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

The incorporation of **Boc-4-nitro-D-phenylalanine** into peptide sequences is a strategic choice in drug design for several reasons:

- Enhanced Stability: The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.
- Structural Probe: The nitro group can act as a spectroscopic probe due to its distinct electronic properties.

- Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]
- Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]

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- To cite this document: BenchChem. [What are the chemical properties of Boc-4-nitro-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558660#what-are-the-chemical-properties-of-boc-4-nitro-d-phenylalanine\]](https://www.benchchem.com/product/b558660#what-are-the-chemical-properties-of-boc-4-nitro-d-phenylalanine)

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